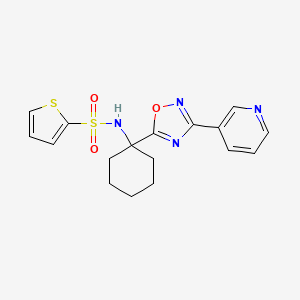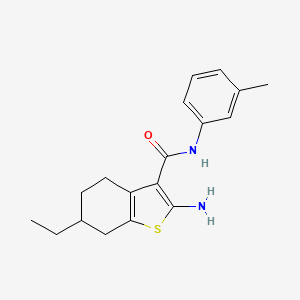
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound is known for its ability to act as a potent agonist for the G protein-coupled receptor 40 (GPR40), which is involved in regulating insulin secretion in the pancreas.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol involves its binding to the this compound receptor, which is expressed on pancreatic β-cells. This binding activates a signaling pathway that leads to the release of insulin from the β-cells. The compound has also been shown to enhance glucose-stimulated insulin secretion, which could be beneficial for diabetic patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to stimulate insulin secretion. This could help to regulate blood glucose levels in diabetic patients. The compound has also been shown to have anti-inflammatory effects, which could be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol in lab experiments is its specificity for the this compound receptor. This allows researchers to study the effects of activating this receptor in a controlled manner. However, one limitation is that the compound may not be stable under certain experimental conditions, which could affect the results of the study.
Future Directions
There are several future directions for research on (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol. One area of interest is the development of more potent and selective agonists for the this compound receptor. Another direction is the investigation of the compound's effects on other physiological systems, such as the immune system. Additionally, research could focus on the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol involves a series of chemical reactions. The starting material is cyclopentadiene, which is reacted with ethylene oxide to produce 2-ethyl-1,3-cyclopentadiene. This intermediate is then reacted with cyclobutylmagnesium bromide to produce the desired product, this compound.
Scientific Research Applications
The potential applications of (1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol are vast and varied. One of the primary areas of research involves its use as a therapeutic agent for the treatment of type 2 diabetes. The compound has been shown to stimulate insulin secretion from pancreatic β-cells, which could help to regulate blood glucose levels in diabetic patients.
properties
IUPAC Name |
(1R,2R)-2-(cyclobutylmethoxy)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-5-2-6-10(9)12-7-8-3-1-4-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPRDUHJOJXQQ-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2779876.png)
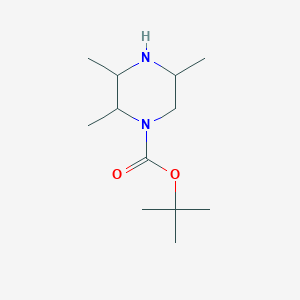
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)
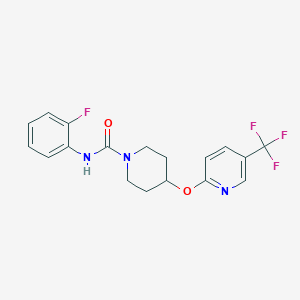
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)

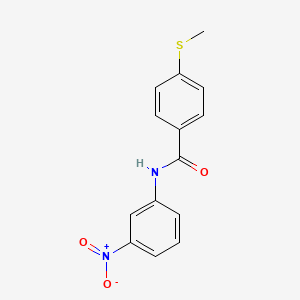
![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)

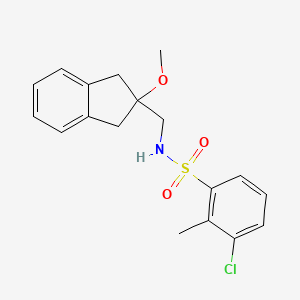
![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)
